molecular formula C9H10BNO2 B067260 (1-Methyl-1H-indol-2-yl)boronic acid CAS No. 191162-40-0

(1-Methyl-1H-indol-2-yl)boronic acid

Cat. No. B067260
M. Wt: 174.99 g/mol
InChI Key: CBPBJUTWVXLSER-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indole derivatives, including compounds similar to (1-Methyl-1H-indol-2-yl)boronic acid, has been a subject of intense study due to the indole nucleus's significance in organic synthesis and medicinal chemistry. Indole synthesis strategies have evolved over the years, with a focus on improving efficiency, selectivity, and functional group tolerance. Among the various strategies, the Fischer indole synthesis is a well-documented method for synthesizing indole derivatives, highlighting the importance of understanding the mechanisms and conditions under which these reactions occur for the efficient synthesis of (1-Methyl-1H-indol-2-yl)boronic acid and related compounds (Taber & Tirunahari, 2011).

Molecular Structure Analysis

The molecular structure of (1-Methyl-1H-indol-2-yl)boronic acid encompasses the indole ring, known for its aromatic stability and reactivity, combined with the boronic acid group, which offers unique reactivity due to its ability to form reversible covalent bonds with diols and other Lewis bases. This unique feature makes it a valuable moiety in the design of chemical sensors and in the formation of boron-nitrogen-oxygen (BON) heterocycles, which have been gaining attention in materials science and medicinal chemistry (Golovanov & Sukhorukov, 2021).

Chemical Reactions and Properties

Boronic acids, including (1-Methyl-1H-indol-2-yl)boronic acid, participate in a variety of chemical reactions, such as Suzuki-Miyaura cross-coupling, which is widely used in constructing carbon-carbon bonds in organic synthesis. Their ability to bind to Lewis bases and polyols has facilitated the development of numerous chemical sensors with high affinity and selectivity (Bian et al., 2019).

Physical Properties Analysis

The physical properties of (1-Methyl-1H-indol-2-yl)boronic acid, such as solubility, melting point, and stability, are influenced by the presence of the boronic acid group. Boronic acids are typically stable in solid form but can form boronic esters in the presence of diols and polyols, which can affect their physical properties, including solubility in various solvents and melting points.

Chemical Properties Analysis

The chemical properties of (1-Methyl-1H-indol-2-yl)boronic acid are characterized by the reactivity of both the indole and boronic acid moieties. The indole part engages in reactions typical of aromatic compounds, while the boronic acid part is involved in reversible covalent interactions with diols and Lewis bases, making it an essential compound in the synthesis of complex organic molecules and materials (Plescia & Moitessier, 2020).

Scientific Research Applications

Synthesis of Complex Organic Molecules

(1-Methyl-1H-indol-2-yl)boronic acid and its derivatives are instrumental in the synthesis of various complex organic molecules. For instance, indole substituted twistane-like derivatives are formed from a reaction involving a quinonyl boronic acid, leading to significant structures with potential applications in organic chemistry (Rojas-Martín et al., 2013). Additionally, the synthesis of α-sulfanyl-substituted indole-3-acetic acids is accelerated by boronic acid, showcasing its role in facilitating complex chemical reactions (Das et al., 2017).

Catalyst in Chemical Reactions

Boronic acid, including derivatives like (1-Methyl-1H-indol-2-yl)boronic acid, acts as a versatile catalyst in a variety of chemical reactions. It's involved in highly enantioselective aza-Michael additions, indicating its potential in creating chirally pure compounds, which are crucial in fields like pharmaceutical chemistry (Hashimoto et al., 2015). Furthermore, boronic acids are used in facilitating transesterification reactions, proving their versatility in organic synthesis (Hinkes & Klein, 2019).

Biomedical Applications

(1-Methyl-1H-indol-2-yl)boronic acid and its variants have promising applications in the biomedical field. Their capability to form complexes with various compounds leads to potential uses in drug delivery and diagnostics. For instance, boronic acids' ability to bind with diols is utilized in creating dynamic covalent hydrogels with potential biomedical applications (Brooks et al., 2018). Additionally, boronic acid-containing polymers are explored for various treatments including HIV, obesity, and cancer, highlighting the significance of boronic acid derivatives in the development of new therapeutics (Cambre & Sumerlin, 2011).

Sensing Applications

Boronic acids, including (1-Methyl-1H-indol-2-yl)boronic acid, are increasingly utilized in sensing applications. They play a crucial role in the development of selective fluorescent chemosensors, which are vital for the detection of biologically active substances, contributing significantly to disease prevention, diagnosis, and treatment (Huang et al., 2012). Their interactions with diols and strong Lewis bases enable their utility in various homogeneous assays and heterogeneous detection systems (Lacina et al., 2014).

Safety And Hazards

This compound is associated with several hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and handling in accordance with good industrial hygiene and safety practice .

properties

IUPAC Name

(1-methylindol-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BNO2/c1-11-8-5-3-2-4-7(8)6-9(11)10(12)13/h2-6,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPBJUTWVXLSER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=CC=CC=C2N1C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90627927
Record name (1-Methyl-1H-indol-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methyl-1H-indol-2-yl)boronic acid

CAS RN

191162-40-0
Record name B-(1-Methyl-1H-indol-2-yl)boronic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1-Methyl-1H-indol-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-1H-indole-2-boronic acid
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Synthesis routes and methods

Procedure details

1-Methylindole (0.38 mL, 3 mmol) was dissolved in THF (10 mL), and the solution was cooled to -78° C. To this solution was added sec-butyllithium (1.9 mL, 2.5 mmol), and the reaction mixture was stirred for 20 minutes. Trimethyl borate (0.34 mnL, 3 mmol) was added at -78° C., and the mixture was stirred and allowed to warm to room temperature. The reaction was quenched with water, and the solvents were removed under vacuum. The residue was taken directly to the next step.
Quantity
0.38 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step Two
Quantity
3 mmol
Type
reactant
Reaction Step Three

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